3-Chloro-2-(propan-2-yloxy)benzoic acid
CAS No.:
Cat. No.: VC13530854
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO3 |
|---|---|
| Molecular Weight | 214.64 g/mol |
| IUPAC Name | 3-chloro-2-propan-2-yloxybenzoic acid |
| Standard InChI | InChI=1S/C10H11ClO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | MUWXTVSUZOJEND-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=CC=C1Cl)C(=O)O |
| Canonical SMILES | CC(C)OC1=C(C=CC=C1Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Chloro-2-(propan-2-yloxy)benzoic acid consists of a benzoic acid backbone substituted with:
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A chlorine atom at the 3-position, enhancing electrophilic reactivity.
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An isopropoxy group () at the 2-position, contributing steric bulk and influencing solubility.
The molecular weight is calculated as , with the following structural identifiers:
Physicochemical Properties
The vapor pressure is estimated at at , indicating low volatility .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A two-step synthesis route is proposed:
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Etherification:
React 3-chlorosalicylic acid with isopropyl bromide in the presence of a base (e.g., ): -
Purification:
Crystallization from ethanol/water yields a purity >95% .
Industrial Manufacturing
Scalable methods may employ continuous-flow reactors to optimize yield and reduce byproducts. Key parameters:
Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines or thiols:
Carboxylic Acid Derivatives
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Esterification: Reacts with methanol/ to form methyl esters.
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Amide Formation: Coupling with HATU/DCC yields bioactive analogs .
Applications in Scientific Research
Pharmaceutical Development
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COX-2 Inhibition: Structural analogs demonstrate anti-inflammatory activity with reduced gastrointestinal toxicity compared to aspirin .
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Anticancer Agents: Chlorine and ether groups enhance binding to kinase targets (e.g., Aurora A inhibitors) .
Materials Science
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Metal-Organic Frameworks (MOFs): Coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) via carboxylic acid groups .
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Fluorinated Probes: Isotopic labeling with enables NMR-based metabolomic studies .
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolism in preclinical models.
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Polymer Chemistry: Explore use in fluorinated elastomers for high-temperature applications.
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Catalysis: Investigate ligand behavior in asymmetric synthesis.
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